molecular formula C18H24N4O2S B6435817 N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2549019-74-9

N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Número de catálogo: B6435817
Número CAS: 2549019-74-9
Peso molecular: 360.5 g/mol
Clave InChI: RWMIFVBXXIGOMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine-pyrrimidine core and a phenylmethanesulfonamide group. Its structure combines a 4,6-dimethylpyrimidin-2-yl moiety linked to a pyrrolidin-3-yl ring, with an N-methyl substitution and a phenylmethanesulfonamide side chain. Structural elucidation of such compounds often relies on crystallographic tools like SHELX , ORTEP , and WinGX , which enable precise determination of molecular geometry and stereochemistry.

Propiedades

IUPAC Name

N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-14-11-15(2)20-18(19-14)22-10-9-17(12-22)21(3)25(23,24)13-16-7-5-4-6-8-16/h4-8,11,17H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMIFVBXXIGOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Heterocyclic Core : The compound’s pyrimidine-pyrrolidine scaffold distinguishes it from analogs with fused or alternative ring systems. For instance, Example 56 () contains a pyrazolo[3,4-d]pyrimidine fused-ring system, which enhances planarity and may influence binding affinity to flat enzymatic pockets .

Sulfonamide Group : The phenylmethanesulfonamide moiety is a common pharmacophore in protease inhibitors and antibacterial agents. Comparatively, N-isopropylbenzenesulfonamide (Example 56, ) replaces the phenylmethane group with an isopropyl-substituted benzene, altering hydrophobicity and steric bulk .

Substituent Effects : The 4,6-dimethylpyrimidine substituents enhance electron-donating properties, contrasting with fluorinated analogs (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl in ), which introduce electronegative groups that may improve metabolic stability .

Stereochemical Considerations

The Pharmacopeial Forum compounds () highlight the importance of stereochemistry in biological activity. For example, compounds m, n, and o differ in stereochemical configuration at the 2, 4, and 5 positions, which could dramatically affect their binding to chiral targets .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula* Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide C₁₈H₂₆N₄O₂S ~362 Not reported Pyrimidine-pyrrolidine core, dimethyl substituents, phenylmethanesulfonamide
Example 56 () C₂₉H₂₃F₂N₅O₄S 603.0 (M+1) 252–255 Pyrazolo[3,4-d]pyrimidine, fluorinated chromene, isopropylbenzenesulfonamide
Pharmacopeial Compound m () C₃₈H₄₇N₅O₅ ~677 Not reported Diastereomeric hydroxy/acetamido substituents, tetrahydropyrimidinone

*Molecular formulas estimated based on structural analysis.

Discussion of Research Findings

Crystallographic Insights

The structural determination of sulfonamide derivatives often employs SHELX for refinement and WinGX/ORTEP for visualization . For example, the high-resolution crystal structure of Example 56 () likely utilized these tools to confirm the pyrazolo-pyrimidine system’s planarity and sulfonamide geometry, critical for understanding its bioactivity .

Thermal and Electronic Properties

  • Melting Points : The higher melting point of Example 56 (252–255°C) compared to typical sulfonamides suggests strong intermolecular forces (e.g., π-π stacking from fused rings) .
  • Electron Effects : Fluorine substituents in Example 56 enhance metabolic stability but reduce solubility, whereas methyl groups in the target compound may improve membrane permeability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.